Product packaging for 2-Amino-5-cyclopropoxybenzamide(Cat. No.:)

2-Amino-5-cyclopropoxybenzamide

Cat. No.: B15373120
M. Wt: 192.21 g/mol
InChI Key: YBMNKEXCPCKNSV-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropoxybenzamide is a chemical compound of interest in medicinal and organic chemistry research. As a benzamide derivative, it features both an amino functional group and a cyclopropoxy ether substituent on its aromatic ring. This specific molecular architecture makes it a valuable intermediate for scientists working in drug discovery and development. The cyclopropoxy group can influence the compound's electronic properties and metabolic stability, while the amino group provides a handle for further synthetic modification. Compounds within this class are frequently explored as building blocks for the synthesis of more complex molecules . Researchers utilize such scaffolds in various scientific applications, including the investigation of structure-activity relationships (SAR) and the development of potential therapeutic agents . The mechanism of action for this compound is not predefined and is entirely dependent on the specific research context in which it is applied. It may be designed or discovered to interact with biological targets such as enzymes or receptors, potentially modulating their activity in biochemical pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B15373120 2-Amino-5-cyclopropoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-amino-5-cyclopropyloxybenzamide

InChI

InChI=1S/C10H12N2O2/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2,11H2,(H2,12,13)

InChI Key

YBMNKEXCPCKNSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

The Contextual Significance of Benzamide Derivatives in Chemical Biology

Benzamide (B126) derivatives represent a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous biologically active compounds. semanticscholar.org Their versatility stems from a stable aromatic amide structure that is readily synthesized and modified, allowing for the exploration of diverse chemical space and structure-activity relationships. semanticscholar.org

Historically, substituted benzamides have gained prominence as atypical antipsychotic agents. Compounds like sulpiride (B1682569) and amisulpride (B195569) have been investigated for their selective modulation of the dopaminergic system, particularly their antagonism of dopamine (B1211576) D2 and D3 receptors. google.comnih.gov This activity has rendered them useful in studying and managing conditions such as dysthymia and the negative symptoms of schizophrenia. nih.gov

Beyond neuroscience, benzamide derivatives have demonstrated significant potential in oncology. A notable class of these compounds acts as histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. sigmaaldrich.com The benzamide moiety often serves as a key zinc-binding group in these inhibitors, highlighting the structural importance of this chemical group. acs.org

Furthermore, the benzamide framework is integral to the development of prokinetic agents, which enhance gastrointestinal motility. semanticscholar.org The diverse pharmacological profile of this class of compounds also extends to anti-inflammatory, analgesic, antimicrobial, and antifungal activities, making them a cornerstone in the search for new therapeutic leads. semanticscholar.orgnih.gov

Rationale for Investigating 2 Amino 5 Cyclopropoxybenzamide Within the Substituted Benzamide Class

While specific academic literature detailing the investigation of 2-Amino-5-cyclopropoxybenzamide is not abundant, the rationale for its study can be inferred from its structural components. The molecule combines the established benzamide (B126) core with a cyclopropoxy substituent, a feature of growing interest in drug design.

The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that can significantly influence the pharmacological properties of a parent molecule. nih.gov Its introduction can enhance metabolic stability, improve binding affinity to target proteins, and reduce off-target effects. nih.gov In medicinal chemistry, cyclopropyl groups are often used as bioisosteres for other chemical groups, offering a unique conformational constraint that can be beneficial for receptor interaction. The investigation of cyclopropyl analogues of other biologically active compounds has been a strategy to develop more potent and selective agents. nih.govmdpi.com

The "2-amino" substitution on the benzamide ring is also a common feature in many biologically active molecules, often serving as a key interaction point with biological targets or as a synthetic handle for further chemical modifications. sioc-journal.cnnih.gov Therefore, the combination of the benzamide scaffold, the 2-amino group, and the 5-cyclopropoxy substituent in this compound presents a unique chemical entity for exploring new biological activities within the broader class of substituted benzamides.

Scope of Academic Research on 2 Amino 5 Cyclopropoxybenzamide and Analogous Structures

Strategic Approaches to the Core Benzamide Scaffold

The assembly of the this compound molecule hinges on the strategic and sequential functionalization of an aromatic precursor. This involves the carefully orchestrated introduction of three key substituents—an amino group, a cyclopropoxy group, and a carboxamide group—at specific positions on the benzene (B151609) ring.

A critical step in the synthesis is the selective introduction of a functional group at the 5-position of the benzene ring, which will ultimately become the attachment point for the cyclopropoxy moiety. The starting material and the directing effects of its substituents are paramount for achieving this regioselectivity.

A common synthetic route begins with a precursor like 3-fluorobenzoic acid or 3-hydroxybenzoic acid. In the case of 3-fluorobenzoic acid, nitration is directed to the 2- and 6-positions relative to the carboxylic acid (an electron-withdrawing group) and ortho/para to the fluorine (an ortho-, para-directing group). This results in the desired 5-fluoro-2-nitrobenzoic acid. google.com Similarly, nitration of 3-hydroxybenzoic acid can yield 5-hydroxy-2-nitrobenzoic acid. chemicalbook.com The nitro group is introduced at the 2-position, and the hydroxyl group remains at the 5-position, setting the stage for subsequent modifications. The regioselectivity of such nitration reactions can be high, though it is often dependent on reaction conditions like temperature and the specific nitrating agent used. google.comresearchgate.net For instance, nitrating 3-fluorobenzoic acid in an anhydrous medium can produce 5-fluoro-2-nitro-benzoic acid with low levels of the undesired 3-fluoro-2-nitro-benzoic acid isomer. google.com

The cyclopropoxy group, a unique structural feature, is typically installed via an O-alkylation reaction, most commonly a Williamson ether synthesis. fiveable.me This involves the reaction of a phenoxide with a cyclopropyl electrophile. Starting from a precursor such as 5-hydroxy-2-nitrobenzoic acid, the hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion. This nucleophile then displaces a leaving group from a cyclopropyl-containing reagent, such as cyclopropyl bromide or a cyclopropyl sulfonate, to form the cyclopropoxy ether linkage.

The cyclopropyl group itself is known to possess unique electronic properties, including the ability to act as a good π-electron donor in certain contexts, which can influence the reactivity of the molecule. wikipedia.orgstackexchange.com Its small, strained ring structure also imparts distinct conformational and steric properties. fiveable.meresearchgate.netnih.gov

The final functional groups, the amine at the 2-position and the amide group, are installed through well-established procedures.

Amination: The amino group at the 2-position is typically generated by the reduction of the nitro group that was introduced earlier. This transformation is commonly achieved using methods like catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or using reducing agents like iron in the presence of an acid (e.g., NH4Cl). researchgate.net

Amidation: The benzamide functional group is formed from the carboxylic acid. A classic and widely used method is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride (often using thionyl chloride or oxalyl chloride) or an anhydride (B1165640). fishersci.co.uk This activated species then readily reacts with ammonia (B1221849) or an ammonia equivalent to form the primary amide. fishersci.co.ukresearchgate.netresearchgate.net Alternatively, peptide coupling reagents, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), can be used to directly couple the carboxylic acid with an amine source under milder conditions. researchgate.net

Expedited and Green Synthetic Pathways

In line with modern chemical manufacturing, there is a significant drive towards developing more efficient and environmentally benign synthetic routes. This includes minimizing steps, reducing waste, and utilizing catalytic methods.

Catalysis is fundamental to the efficient synthesis of the precursors and the final amidation step.

Amidation Catalysts: While traditional amidation often requires stoichiometric activating agents, catalytic methods are gaining prominence. Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. rsc.org Transition metals are also effective; for instance, copper-based catalysts can facilitate the oxidative amidation of aldehydes, and various p-block elements like indium and bismuth have shown catalytic activity in amide bond formation. rsc.org

Palladium Catalysis: Palladium catalysts are exceptionally versatile and widely used in forming carbon-nitrogen bonds. mdpi.com The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for N-arylation and could be applied in related syntheses. organic-chemistry.org Palladium catalysts are also used for carbonylation reactions, which can be an alternative route to introduce the carboxamide functionality. acs.orgacs.org

Copper Catalysis: Copper-based systems offer a cheaper and more sustainable alternative to palladium for some reactions. The Goldberg amidation, for example, uses a copper catalyst for the N-arylation of amides with aryl halides and is effective for a broad range of substrates. organic-chemistry.org

Below is a table summarizing various catalytic approaches relevant to the synthesis of substituted benzamides.

Reaction TypeCatalyst System ExampleSubstratesKey Features
Goldberg Amidation Cu₂O / Ligand(Hetero)aryl Chlorides, Primary AmidesEffective for less reactive chlorides; broad substrate scope. organic-chemistry.org
Buchwald-Hartwig Amination Pd₂(dba)₃ / P(o-tolyl)₃Secondary AmidesIntramolecular N-aryl amidation for ring-closing reactions. mdpi.com
Boron-Promoted Coupling Pd-NHC / Boron Lewis AcidAryl Chlorides, Amide NucleophilesBoron-imidate formation aids in the rate-limiting step. organic-chemistry.org
Oxidative Amidation ZnO–NiO–Ni HeterojunctionsAldehydes, Secondary AminesRecyclable heterogeneous catalyst, uses TBHP as an oxidant. researchgate.net
Direct Amidation Benzeneboronic AcidsCarboxylic Acids, AminesAir and water stable catalysts, avoids stoichiometric activators. rsc.org

Atom Economy and Environmental Considerations in Synthetic Design

In the contemporary chemical industry, the principles of green chemistry are paramount in the design of synthetic routes. The goal is to minimize waste, reduce the use of hazardous materials, and maximize the incorporation of starting material atoms into the final product.

In the proposed synthesis of this compound, a key step that could be optimized for atom economy is the reduction of an intermediate nitro group (5-cyclopropoxy-2-nitrobenzamide) to the corresponding amine. Traditional methods often employ stoichiometric reducing agents like tin(II) chloride or iron in acidic media, which generate significant amounts of metallic waste. A greener alternative is catalytic hydrogenation, which uses molecular hydrogen as the reductant and a catalyst (e.g., Palladium on carbon), with water being the only byproduct. This dramatically improves the atom economy and reduces the environmental impact.

Environmental Considerations: The choice of solvents, reagents, and energy sources has a profound effect on the environmental footprint of a synthetic process. The ideal synthesis would utilize non-toxic, renewable solvents (such as water or ethanol), employ catalytic rather than stoichiometric reagents, and be conducted at ambient temperature and pressure.

For example, the initial etherification of 4-hydroxybenzoic acid with a cyclopropyl halide to form 4-cyclopropoxybenzoic acid, a key intermediate, can be designed with environmental considerations in mind. Phase-transfer catalysis can be employed to facilitate the reaction in a biphasic system, potentially reducing the need for large quantities of volatile organic solvents.

The final amidation step, converting a carboxylic acid or its ester derivative to the primary benzamide, can also be made greener. While traditional methods might use coupling agents that generate stoichiometric byproducts, enzymatic or chemoenzymatic methods are emerging as highly selective and environmentally friendly alternatives.

The following table provides a comparative overview of different reagents and their impact on the greenness of a hypothetical reduction step in the synthesis of this compound.

Reagent/MethodAtom EconomyEnvironmental Impact
Fe/HCl LowHigh (generates iron sludge)
SnCl₂/HCl LowHigh (toxic heavy metal waste)
NaBH₄ ModerateModerate (requires quenching, generates borate (B1201080) waste)
Catalytic Hydrogenation (H₂/Pd-C) HighLow (water is the only byproduct)

This table presents a qualitative comparison of common reduction methods.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical phase in the development of a synthetic process. It aims to maximize the yield and purity of the product while minimizing reaction time and energy consumption.

The choice of solvent and the reaction temperature are interdependent variables that can dramatically influence the outcome of a reaction. The solvent not only dissolves the reactants but can also participate in the reaction mechanism and affect the stability of intermediates and transition states.

In the synthesis of the 5-cyclopropoxy-2-nitrobenzamide (B13988707) intermediate, the nitration of 4-cyclopropoxybenzoic acid is a highly exothermic reaction. Careful temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts. The reaction is typically carried out at low temperatures (0-10 °C). The choice of solvent is also critical. While mixed acids (sulfuric and nitric acid) are traditionally used, the use of a co-solvent can help to control the reaction rate and improve selectivity.

The subsequent amidation of the carboxylic acid to form the benzamide is another step where solvent and temperature play a key role. The choice of solvent can influence the solubility of the starting materials and the reactivity of the coupling agents. The temperature needs to be high enough to drive the reaction to completion but low enough to prevent thermal degradation of the product.

The table below illustrates the hypothetical effect of solvent and temperature on the yield of the amidation step to form 5-cyclopropoxy-2-nitrobenzamide.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (B109758) (DCM)251275
N,N-Dimethylformamide (DMF)25885
N,N-Dimethylformamide (DMF)50492
Tetrahydrofuran (THF)251868

This data is representative and illustrates potential optimization trends for a typical amidation reaction.

Understanding the kinetics of a reaction—how its rate is affected by the concentration of reactants, temperature, and catalysts—is fundamental to process optimization and control. Real-time monitoring of the reaction progress allows for the determination of the reaction endpoint, the identification of any intermediates, and the early detection of any deviations from the expected course.

Various Process Analytical Technology (PAT) tools can be employed for in-situ reaction monitoring. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. acs.org

A kinetic study of this reduction step would likely reveal the reaction order with respect to the nitro-compound, the hydrogen pressure (in the case of catalytic hydrogenation), and the catalyst loading. This information is invaluable for scaling up the reaction from the laboratory to an industrial setting, ensuring consistent product quality and process safety.

The following table shows a hypothetical kinetic dataset for the catalytic hydrogenation of a nitro-aromatic compound.

Time (min)Concentration of Nitro-Intermediate (M)Concentration of Amino-Product (M)
01.000.00
300.500.50
600.250.75
900.120.88
1200.060.94
150<0.01>0.99

This data represents a typical first-order reaction profile for a catalytic hydrogenation.

By meticulously applying the principles of atom economy, optimizing reaction conditions, and implementing robust process monitoring, the synthesis of this compound can be developed into a highly efficient, sustainable, and economically viable process.

Functional Group Transformations of the Benzamide Moiety

The benzamide core, with its amino and amide functionalities, is the primary focus for initial derivatization strategies. These groups can be readily modified to alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

The nucleophilic character of the 2-amino group makes it a prime target for a variety of electrophilic reagents.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acetic anhydride can yield the corresponding acetamide (B32628) derivative. Such modifications can be crucial in structure-activity relationship (SAR) studies, as converting the electron-donating amino group to an electron-withdrawing amide can significantly impact biological activity. researchgate.net In a related example, the acylation of 2-amino-4-p-chlorophenylthiazole-5-acetic acid methyl ester with various acid anhydrides has been reported to proceed in benzene solution upon heating. nih.gov

Illustrative Acylation Reactions of 2-Aminobenzamide (B116534) Analogs

Acylating Agent Analogous Substrate Product Reaction Conditions Yield (%) Reference
Acetic Anhydride 2-Amino-4-p-chlorophenylthiazole-5-acetic acid methyl ester 2-Acetamido-4-p-chlorophenylthiazole-5-acetic acid methyl ester Benzene, heat Not specified nih.gov

Disclaimer: The data in this table is based on analogous reactions and is intended to be illustrative of the potential reactivity of this compound.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, although this reaction can sometimes be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aromatic amine. wikipedia.org The use of a base is typically required to deprotonate the amine, making it more nucleophilic. stackexchange.com For instance, selective N-alkylation of amines with alkyl halides has been achieved using a mixed oxide catalyst at room temperature. researchgate.net In some cases, protecting the amine, for example as a Boc-carbamate, can facilitate controlled alkylation. Hydrogen-borrowing catalysis using alcohols as alkylating agents presents a greener alternative to alkyl halides. libretexts.org

Illustrative N-Alkylation Reactions of Amino Aromatic Compounds

Alkylating Agent Substrate Catalyst/Base Product Yield (%) Reference
Alkyl Halides Amines Al₂O₃–OK N-alkylated amines Good researchgate.net

Disclaimer: The data in this table is based on general N-alkylation methods and is intended to be illustrative.

The primary amide group of this compound can undergo several important transformations.

Reduction to Amine: The amide can be reduced to the corresponding aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This transformation converts the planar, electron-withdrawing amide into a flexible, electron-donating amine, which can have a profound effect on the molecule's biological properties. The reaction typically proceeds in an ether solvent followed by an aqueous workup.

Hofmann Rearrangement: The Hofmann rearrangement offers a method to convert the primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. numberanalytics.comwikipedia.orgchemistrysteps.commasterorganicchemistry.comnih.gov This reaction is typically carried out using bromine or N-bromosuccinimide in the presence of a strong base like sodium hydroxide. The resulting product would be a 1-amino-4-cyclopropoxybenzene derivative, which represents a significant structural modification.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the corresponding carboxylic acid, 2-amino-5-cyclopropoxybenzoic acid. This can be a useful step for further derivatization of the carboxylic acid functionality.

Dehydration to Nitrile: Dehydration of the primary amide to a nitrile can be accomplished using various dehydrating agents. This converts the hydrogen bond-donating amide into a linear, electron-withdrawing nitrile group.

Reaction with Grignard Reagents: The reaction of primary amides with Grignard reagents can be complex. While addition to the carbonyl can occur, the acidic protons on the nitrogen can also react with the Grignard reagent. In some cases, this can lead to the formation of ketones after hydrolysis, but yields are often variable. psu.eduresearchgate.netrsc.org

Structural Modifications at the Cyclopropoxy Substituent

The cyclopropoxy group is a key structural feature, and its modification can lead to significant changes in the molecule's properties.

The cyclopropyl ring is strained and can undergo ring-opening reactions under certain conditions, providing a pathway to a variety of linear side chains. These reactions can be initiated by electrophiles, radicals, or through transition metal catalysis. The regioselectivity of the ring opening would be an important consideration.

The ether linkage of the cyclopropoxy group is generally stable but can be cleaved under harsh acidic conditions, for example, using strong acids like HBr or HI. guilan.ac.ir This would lead to the formation of a phenol (B47542), 2-amino-5-hydroxybenzamide, and a cyclopropyl halide. This reaction is generally less synthetically useful for creating analogs unless the resulting phenol is the desired target.

Synthesis of Analogs and Scaffold Diversification

Starting from this compound, a diverse range of analogs can be synthesized by combining the reactions described above. For instance, the amino group can be used as a handle to construct various heterocyclic systems. Condensation of 2-aminobenzamides with aldehydes is a known method for synthesizing quinazolin-4(3H)-ones, a scaffold of significant interest in medicinal chemistry. acs.orgrsc.org Similarly, reaction with other bifunctional electrophiles can lead to the formation of other fused heterocyclic systems. researchgate.netguilan.ac.irnih.govnih.gov

The concept of scaffold hopping, where the core structure of a molecule is replaced by a different one while retaining similar biological activity, can also be applied. acs.org For example, the benzamide core could be replaced with other bioisosteric groups. The diverse reactivity of the functional groups in this compound makes it a valuable starting point for the generation of compound libraries for drug discovery and other applications. researchgate.netnih.govnih.govacs.orgdrugdiscoverytrends.com

Table of Compounds Mentioned

Compound Name
This compound
2-Acetamido-4-p-chlorophenylthiazole-5-acetic acid methyl ester
2-Amino-4-p-chlorophenylthiazole-5-acetic acid methyl ester
2-Amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide
2-Benzamido-2-benzoyloxy-1-hydroxy-5,5-dimethylpyrrolidine
N-alkylated amines
Lithium aluminum hydride
1-Amino-4-cyclopropoxybenzene
2-Amino-5-cyclopropoxybenzoic acid
2-Amino-5-hydroxybenzamide
Quinazolin-4(3H)-ones
2-Aminobenzamides

Systematic Modification for Structure-Activity Relationship (SAR) Exploration

While no specific structure-activity relationship (SAR) studies for this compound have been published, the strategies for its systematic modification can be inferred from general medicinal chemistry principles and studies on analogous structures. The goal of SAR exploration is to identify which parts of the molecule are essential for its biological activity and to optimize its properties.

Modifications would typically target the three main components of the molecule:

The Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene ring could modulate the electronic properties, lipophilicity, and steric profile of the molecule.

The Benzamide Group: The amide nitrogen and the carbonyl group can be substituted or modified. For instance, the primary amide could be converted to secondary or tertiary amides, or the entire group could be replaced with bioisosteres.

A hypothetical SAR study could involve the synthesis of a library of analogs, as depicted in the table below, followed by biological evaluation.

Modification Site Type of Modification Potential Impact on Activity
Aromatic RingHalogenation (e.g., Cl, Br at C4 or C6)Altered electronics and lipophilicity
Alkylation (e.g., CH3 at C4 or C6)Increased lipophilicity and steric bulk
Amino GroupAcylation (e.g., -NHC(O)CH3)Reduced basicity, increased steric hindrance
Sulfonylation (e.g., -NHSO2CH3)Altered hydrogen bonding capacity
Benzamide GroupN-Alkylation (e.g., -C(O)NHCH3)Modified hydrogen bonding and solubility
Bioisosteric replacement (e.g., tetrazole)Altered metabolic stability and acidity

Incorporation into Hybrid Molecular Architectures

The functional groups of this compound make it a suitable building block for the creation of hybrid molecules. This strategy involves combining two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile.

The primary amino group is a key handle for derivatization. It can readily undergo reactions to form amides, ureas, sulfonamides, or be used in reductive amination to link to other molecular fragments. For example, it could be coupled with a carboxylic acid-containing pharmacophore to form a new amide bond, linking the two moieties.

Similarly, the benzamide group could be modified, or the aromatic ring could be functionalized further to allow for the attachment of another active molecule. The specific design of a hybrid molecule would depend on the intended biological target and the desired pharmacological effect.

In the absence of specific examples for this compound, the table below illustrates a conceptual framework for its incorporation into hybrid structures.

Linkage Chemistry Functional Group Utilized Example Hybrid Structure Concept
Amide Bond Formation2-Amino GroupCoupling with a known kinase inhibitor containing a carboxylic acid
Urea/Thiourea Formation2-Amino GroupReaction with an isocyanate or isothiocyanate of another bioactive molecule
Suzuki CouplingHalogenated derivative of the aromatic ringPalladium-catalyzed cross-coupling with a boronic acid-containing fragment

Iv. Structure Activity Relationship Sar Investigations of 2 Amino 5 Cyclopropoxybenzamide

Positional Scanning and Substituent Effects at the 5-Position

The substituent at the 5-position of the benzamide (B126) ring plays a crucial role in modulating the compound's properties and its interactions with target proteins.

In the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer agents where the 2-aminobenzamide (B116534) scaffold is prevalent, the 5-position substituent is known to occupy a region of the nicotinamide-binding pocket. The cyclopropoxy group, in this case, can provide an optimal balance of size and lipophilicity to enhance binding affinity.

To understand the specific contribution of the cyclopropoxy group, it is essential to compare it with other substituents at the 5-position. SAR studies often involve synthesizing a series of analogs with varying ether linkages (e.g., methoxy (B1213986), ethoxy) or halogen atoms (e.g., fluoro, chloro) at this position and evaluating their biological activity.

For instance, in the development of PARP inhibitors, moving from a simple methoxy group to the larger cyclopropoxy group at the 5-position has been shown to impact potency. While specific data for a direct comparison in a single study is often proprietary, general trends in medicinal chemistry suggest that the increased lipophilicity and unique spatial arrangement of the cyclopropoxy group can lead to enhanced interactions with the target protein compared to smaller, more flexible ether groups.

Halogen substituents at the 5-position introduce different electronic and steric properties. A fluorine atom, for example, is small and highly electronegative, capable of forming specific hydrogen bonds or dipole-dipole interactions. Chlorine, being larger, provides more bulk and different electronic effects. The choice between an ether linkage like cyclopropoxy and a halogen depends on the specific topology and amino acid composition of the target's binding site.

Compound 5-Position Substituent Relative Potency (Example Target)
Analog A-OCH3 (Methoxy)Moderate
Analog B-OCH2CH3 (Ethoxy)Moderate-High
2-Amino-5-cyclopropoxybenzamide -O-c-Pr (Cyclopropoxy) High
Analog C-F (Fluoro)Variable
Analog D-Cl (Chloro)Variable

This table represents a hypothetical comparison based on general SAR principles in medicinal chemistry, as direct comparative data for this compound against a comprehensive panel of 5-substituted analogs in a single public study is limited.

Influence of the 2-Amino Group on Ligand-Target Recognition

The 2-amino group is another critical determinant of the biological activity of this compound. Its position ortho to the carboxamide group is a common feature in many pharmacologically active benzamides.

While this compound itself is achiral, the introduction of chiral centers in derivatives or the interaction with a chiral biological target can make stereochemistry a crucial factor. If the 2-amino group were to be part of a larger, chiral substituent, the different enantiomers could exhibit vastly different biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer might allow for optimal interactions with the target, while the other enantiomer might not fit as well or could even cause steric clashes. Therefore, ensuring enantiomeric purity is often a critical step in the development of such therapeutic agents.

The 2-amino group is a key hydrogen bond donor. It can form crucial hydrogen bonds with acceptor groups (such as carbonyl oxygens or nitrogen atoms) on the target protein, anchoring the ligand in the binding site. The strength and geometry of these hydrogen bonds are critical for high-affinity binding.

Furthermore, the protonation state of the 2-amino group, which is dependent on the local pH and the pKa of the group, can significantly influence its interaction with the target. In a protonated state (NH3+), it can form strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket. The ability to exist in different protonation states can be advantageous for membrane permeability and target engagement.

Modulation of the Benzamide Core for Functional Specificity

The benzamide core itself is not merely a passive scaffold but an active participant in ligand-target interactions. Modifications to this core can fine-tune the compound's functional specificity.

The primary amide of the benzamide group is a crucial pharmacophoric element, often engaging in key hydrogen bonding interactions with the backbone of the target protein. For instance, in PARP inhibitors, the amide NH and carbonyl oxygen form a bidentate hydrogen bond with a conserved glycine (B1666218) and serine residue in the nicotinamide (B372718) binding site.

Conformation Analysis of the Amide Bond

In the context of this compound, the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds dictates the spatial arrangement of the aminobenzamide moiety. The presence of the ortho-amino group can influence the preferred conformation through intramolecular hydrogen bonding with the amide proton or the carbonyl oxygen. This interaction can restrict the rotational freedom of the amide group, favoring a specific conformation that may be crucial for biological activity.

Table 1: Hypothetical Torsional Angles and Energy Barriers for this compound Conformations

ConformerDihedral Angle (Ar-C-N-H)Relative Energy (kcal/mol)Key Interactions
s-trans ~180°0 (Reference)Potential for intermolecular H-bonding.
s-cis ~0°+2-5Steric hindrance between aryl and amide protons.
Ortho-amino H-bond Varies-1-3Intramolecular H-bond stabilizing the conformation.

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require experimental or computational determination.

Spatial Orientation and Molecular Recognition

The spatial orientation of the key functional groups in this compound—the amino group, the cyclopropoxy group, and the benzamide core—is pivotal for its molecular recognition by a biological target. The cyclopropoxy group, being a relatively rigid and lipophilic substituent, will occupy a specific region in a receptor's binding pocket. Its orientation relative to the plane of the benzene (B151609) ring can be influenced by electronic effects and steric interactions with the adjacent amino group.

Molecular recognition is a dynamic process involving a series of non-covalent interactions between the ligand (this compound) and the receptor. These can include:

Hydrogen Bonding: The amino group and the amide group are excellent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The cyclopropyl (B3062369) ring and the benzene ring can engage in hydrophobic interactions with nonpolar residues in the binding site.

The specific geometry of the binding pocket will determine which conformation of the molecule is active.

Computational Approaches in SAR Elucidation

In the absence of extensive experimental data, computational methods provide powerful tools to predict and rationalize the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR study would involve:

Data Set Preparation: A series of derivatives would be synthesized with variations at the amino, cyclopropoxy, and amide positions. Their biological activity (e.g., IC50 for glucose uptake inhibition) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, quantifying their physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size, and electronic parameters).

Model Development: Statistical methods such as multiple linear regression or partial least squares would be used to build a model that correlates the descriptors with biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molar Refractivity) + 1.2 * (Electronic Parameter) + c

This model could then be used to predict the activity of new, unsynthesized analogs.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design principles are instrumental in understanding and optimizing the activity of compounds like this compound.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information from a set of known active molecules. Techniques include:

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (pharmacophore) required for activity. For this compound and its analogs, a pharmacophore model might consist of a hydrogen bond donor (amino group), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic feature (cyclopropyl ring).

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that show where steric bulk, positive or negative charges are favorable or unfavorable for activity.

Structure-Based Design: When the 3D structure of the target protein (e.g., a glucose transporter) is available, structure-based design becomes a powerful tool.

Molecular Docking: This technique predicts the preferred orientation of this compound within the binding site of the receptor. This allows for the visualization of key interactions and helps in designing new analogs with improved binding affinity. For instance, docking studies could reveal if a larger substituent than cyclopropoxy would be better accommodated in a specific hydrophobic pocket.

V. Mechanistic and Preclinical Pharmacological Investigations of 2 Amino 5 Cyclopropoxybenzamide

In Vitro Studies on Molecular Targets and Pathways

In vitro studies are fundamental to elucidating the mechanism of action of a novel chemical entity. Such assays are designed to identify specific molecular targets and characterize the compound's influence on cellular pathways in a controlled laboratory setting.

Specific data on the inhibitory activity of 2-Amino-5-cyclopropoxybenzamide against enzymes such as kinases, esterases, or oxidoreductases are not available in published literature.

For context, related benzamide (B126) structures have been investigated as inhibitors of various enzymes. For instance, certain novel 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated for their potential as antimicrobial agents, though specific enzyme inhibition data was not the primary focus. mdpi.com In the broader field of anti-inflammatory research, dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a key strategy. nih.gov Compounds are often screened using fluorometric inhibitor screening kits to determine their IC₅₀ values against these enzymes. nih.gov Similarly, studies on other heterocyclic compounds, like 2-amino-thiazole derivatives, have been conducted to assess their potential as anti-tumor agents by evaluating their inhibitory effects on specific kinases. nih.gov

Table 1: Enzyme Inhibition Profile of this compound

Enzyme TargetAssay TypeIC₅₀ (µM)
KinasesData not availableData not available
EsterasesData not availableData not available
OxidoreductasesData not availableData not available
Cyclooxygenase-2 (COX-2)Data not availableData not available
5-Lipoxygenase (5-LOX)Data not availableData not available

There is no publicly available data from receptor binding or modulation studies for this compound.

However, the structural motif of a cyclopropyl (B3062369) group connected to an amino acid-like scaffold has been explored in the context of N-methyl-D-aspartate (NMDA) receptor antagonism. For example, a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and evaluated as competitive NMDA receptor antagonists using radioligand binding assays with [³H]-L-glutamate. nih.gov These studies are crucial for understanding the potential neurological activity of such compounds. The affinity for the receptor is typically determined, along with functional modulation, to assess potency and selectivity. nih.gov

Table 2: Receptor Binding Affinity of this compound

Receptor TargetRadioligandKᵢ (nM)
NMDA ReceptorsData not availableData not available
Monoamine Oxidase (MAO)Data not availableData not available
Cholinesterases (ChE)Data not availableData not available

Investigations into how this compound modulates cellular pathways in cultured cell lines have not been reported.

Research on other compounds demonstrates that such studies are key to understanding biological activity. For instance, kratom alkaloid extracts have been shown to inhibit the COX-2 and 5-LOX pathways in lipopolysaccharide-induced RAW 264.7 macrophage cells, leading to a reduction in pro-inflammatory mediators. nih.gov The modulation of signaling pathways like NF-κB, MAPKs, and STAT is a common focus in the study of anti-inflammatory phytochemicals. nih.gov These studies often involve treating cell lines with the compound and then measuring the levels of key signaling proteins and downstream products.

Specific ligand-protein interaction studies for this compound are not documented.

Understanding how a ligand binds to its protein target is a critical aspect of drug discovery. Such investigations can involve techniques like X-ray crystallography or computational modeling. For example, structural studies of competitive antagonists bound to the NMDA receptor ligand-binding domain have revealed discrete binding modes that lead to the inhibition of the receptor. nih.gov These studies provide insights into the specific amino acid residues involved in the interaction and can guide the design of more potent and selective compounds.

In Vivo Studies in Experimental Animal Models (Excluding Human Clinical Data)

In vivo studies in animal models are essential for evaluating the biological effects of a compound in a whole organism, providing insights into its potential therapeutic applications.

There are no published in vivo studies assessing the anti-inflammatory, antibacterial, or other biological effects of this compound in animal models.

For related classes of compounds, various animal models are utilized. For anti-inflammatory activity, models such as carrageenan-induced paw edema in rats are common. mdpi.com The efficacy of selective inhibitors of iNOS and 5-LOX has been tested in models of experimental autoimmune anterior uveitis in Lewis rats. nih.gov For assessing antibacterial efficacy in vivo, murine infection models are often employed. For example, the antimicrobial activity of novel peptides has been tested in a Staphylococcus aureus infection murine model, where the reduction in bacterial load is a key endpoint. nih.gov Similarly, a mouse pyoderma model has been used to evaluate the in vivo efficacy of antibacterial peptides against Staphylococcus pseudintermedius. nih.gov

Table 3: Summary of Potential In Vivo Model Applications

Disease ModelAnimalPotential EffectOutcome
Carrageenan-Induced Paw EdemaRatAnti-inflammatoryData not available
Experimental Autoimmune UveitisRatAnti-inflammatoryData not available
S. aureus Skin InfectionMouseAntibacterialData not available

Pharmacokinetic Profiles in Animal Species

No data are available in the public domain regarding the pharmacokinetic profile of this compound in any animal species. This includes key parameters such as:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t½)

Volume of distribution (Vd)

Clearance (CL)

Therefore, a data table for pharmacokinetic profiles cannot be generated.

Biodistribution and Metabolite Profiling in Preclinical Models

There is no published research detailing the biodistribution or metabolite profiling of this compound in preclinical models. Information regarding its distribution into various tissues and organs, as well as the identification and characterization of its metabolites, is not available.

Consequently, a data table for biodistribution and metabolite profiles cannot be created.

Mechanism of Action Elucidation in Biological Systems

No studies elucidating the specific mechanism of action for this compound in any biological system have been found in the public domain. Research detailing its molecular targets, signaling pathways, or pharmacological effects at a cellular level is not available.

Vi. Computational Chemistry and Molecular Modeling of 2 Amino 5 Cyclopropoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties and energetics of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-Amino-5-cyclopropoxybenzamide, DFT calculations would be employed to determine key properties that govern its reactivity.

One of the primary outcomes of such calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the chemical potential).

These descriptors would provide a quantitative understanding of the reactivity of this compound, helping to predict its behavior in chemical reactions and biological systems.

Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative)

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--5.8 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO4.6 eV
Ionization PotentialI-EHOMO5.8 eV
Electron AffinityA-ELUMO1.2 eV
Electronegativityχ(I + A) / 23.5 eV
Chemical Hardnessη(I - A) / 22.3 eV
SoftnessS1 / η0.43 eV-1
Electrophilicity Indexωμ2 / 2η1.34 eV

The three-dimensional structure of a molecule is critical to its function. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformation analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, which reveals the most stable, low-energy conformations (global and local minima) and the energy barriers between them (transition states). This information is crucial for understanding how the molecule might bind to a biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account its interactions with its environment.

If a biological target for this compound were identified, MD simulations could be used to study the dynamics of the ligand-protein complex. Starting from a docked pose, the simulation would track the movements of both the ligand and the protein atoms over a period of nanoseconds or even microseconds. This would reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and characterize the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex.

MD simulations are typically performed in a simulated solvent environment, most commonly water, to mimic physiological conditions. The solvent plays a critical role in the conformational flexibility of the ligand and its interactions with a protein. By analyzing the simulation trajectory, a conformational ensemble of this compound in solution can be generated. This ensemble represents the collection of different shapes the molecule adopts, providing a more realistic picture of its behavior than a single static structure.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

For this compound, docking studies would be instrumental in identifying potential biological targets and in providing an initial model of the binding mode. The results of docking can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. The scoring functions provide a numerical value, often expressed as a binding energy (e.g., in kcal/mol), which allows for the ranking of different ligands or different binding poses of the same ligand.

Identification of Putative Binding Sites

Based on computational studies of structurally related o-aminobenzamide derivatives, several putative binding sites can be proposed for this compound. These compounds are frequently investigated as inhibitors of enzymes involved in cancer and other diseases.

Histone Deacetylases (HDACs): A significant body of research highlights o-aminobenzamide derivatives as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are important targets in cancer therapy. nih.gov Molecular docking simulations have been employed to study the binding of these inhibitors to the active site of various HDAC isoforms. nih.govresearchgate.net The o-aminobenzamide moiety is often utilized as a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic pocket of HDACs. nih.gov Computational models suggest that the binding of these inhibitors involves key interactions:

Zinc Coordination: The amino and amide groups of the o-aminobenzamide scaffold can form coordinate bonds with the Zn²⁺ ion in the HDAC active site.

Hydrogen Bonding: The inhibitor can form hydrogen bonds with amino acid residues lining the active site tunnel.

Hydrophobic Interactions: The aromatic ring and other substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

For this compound, it is plausible that it could adopt a similar binding mode within an HDAC active site. The cyclopropoxy group, a relatively small and rigid hydrophobic moiety, could potentially fit into a hydrophobic pocket, influencing the compound's selectivity and potency for different HDAC isoforms.

Tubulin: Another well-established target for benzamide (B126) derivatives is tubulin. These compounds can inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov X-ray crystallography and molecular modeling have revealed that benzamide inhibitors can occupy different zones within this site. nih.gov Computational docking of this compound into the colchicine binding site of tubulin could help elucidate its potential as a microtubule-targeting agent.

Other Potential Targets: Computational methods are also used to explore the binding of benzamide derivatives to other targets, including:

Heat Shock Protein 90 (Hsp90): 2-Aminobenzamide (B116534) derivatives have been identified as Hsp90 inhibitors, which are of interest for cancer treatment. researchgate.netnih.gov

DNA Minor Groove: Certain N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich DNA sequences, a mechanism relevant for antiparasitic agents. nih.gov

Cyclooxygenase (COX) Enzymes: The benzamide scaffold is present in some selective COX-2 inhibitors, which are used as anti-inflammatory drugs. nih.govresearchgate.net

The following table summarizes the potential binding interactions of this compound based on computational studies of related compounds.

Putative Target Key Interacting Moieties of this compound Potential Interacting Residues/Components in Binding Site
Histone Deacetylases (HDACs)o-Aminobenzamide group, Cyclopropoxy groupZinc ion, Histidine, Aspartic Acid, Hydrophobic residues
Tubulin (Colchicine Site)Benzamide core, Cyclopropoxy groupCysteine, Leucine, Valine, Alanine
Heat Shock Protein 90 (Hsp90)Aminobenzamide scaffoldAspartic Acid, Lysine, Asparagine, Phenylalanine
DNA Minor GrooveAromatic rings, Amide linkerAT-rich base pairs

Rationalization of Observed Biological Activities

Computational chemistry provides powerful tools to rationalize the observed biological activities of molecules like this compound by correlating their structural features with their functional effects.

Antioxidant Activity: Several studies have employed computational methods, particularly Density Functional Theory (DFT), to investigate the antioxidant properties of amino-substituted benzamide derivatives. acs.orgnih.govmdpi.comresearchgate.netresearchgate.net These studies have shown that the presence of electron-donating groups, such as amino and methoxy (B1213986) groups, can enhance antioxidant capacity. acs.orgnih.gov The amino group in this compound could contribute to its potential antioxidant effects through mechanisms like hydrogen atom transfer or single electron transfer. Computational calculations can predict parameters such as bond dissociation enthalpies and ionization potentials to rationalize these properties.

Pharmacokinetic Properties: Molecular modeling can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For this compound, computational models could estimate its lipophilicity, solubility, and potential for metabolism by cytochrome P450 enzymes, providing insights into its drug-likeness and potential for oral bioavailability.

The following table outlines how different computational methods can be applied to rationalize the biological activities of this compound.

Biological Activity Computational Method Insights Gained
Enzyme InhibitionMolecular Docking, Molecular DynamicsPrediction of binding modes, identification of key interactions, estimation of binding affinity.
Anticancer ActivityQSAR, Pharmacophore ModelingCorrelation of structural features with cytotoxicity, design of more potent analogs.
Antioxidant CapacityDensity Functional Theory (DFT)Calculation of electronic properties to predict antioxidant mechanisms and potency.
PharmacokineticsADME Prediction ModelsEstimation of drug-like properties such as solubility, permeability, and metabolic stability.

Vii. Analytical Methodologies for 2 Amino 5 Cyclopropoxybenzamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of chemical compounds. In the context of 2-Amino-5-cyclopropoxybenzamide, various chromatographic techniques are employed to isolate the compound and assess its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for both qualitative and quantitative analysis, offering high resolution and sensitivity. A validated reverse-phase HPLC (RP-HPLC) method is typically developed to determine the purity of the compound and to identify any process-related impurities or degradation products.

A typical HPLC method for a compound like this compound would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution method would be optimized to achieve good separation of the target compound from any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For instance, a validated HPLC method for the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) utilized a C18 column with a mobile phase of methanol and water, achieving good separation and linearity. researchgate.netcolab.ws The method for this compound would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a hypothetical but typical set of parameters and would require specific optimization.

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile or semi-volatile compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov Derivatization involves chemically modifying the analyte to increase its volatility. Common derivatization reagents for compounds containing amino and amide groups include silylating agents (like BSTFA) or acylating agents. jfda-online.com

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column (e.g., a DB-5 or HP-5 column). The separation is based on the differential partitioning of the derivatized analyte between the stationary phase and the carrier gas (usually helium or nitrogen). A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for identification. The analysis of related benzamide (B126) derivatives by GC-MS has been reported, often involving an initial derivatization step to improve chromatographic performance. nih.govresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography. chemistryhall.com For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. chemistryhall.com A spot of the compound dissolved in a suitable solvent is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. The mobile phase, a mixture of organic solvents, ascends the plate by capillary action.

The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase. The polarity of the mobile phase is adjusted to achieve a good separation, with typical solvent systems for aromatic amines and amides including mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. researchgate.net After development, the spots can be visualized under UV light (if the compound is UV-active) or by using a staining reagent that reacts with the amino or amide groups. rsc.orgresearchgate.netrsc.org The retention factor (Rf value) is then calculated to characterize the compound's mobility in that specific TLC system.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are instrumental in determining the precise chemical structure of a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are essential for the structural elucidation of this compound.

The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) provide a wealth of structural information. For example, the aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the cyclopropyl (B3062369) group would have characteristic signals in the upfield region, and the protons of the amino and amide groups would also have specific chemical shifts. For instance, NMR data for structurally similar compounds like 2-amino-5-chloropyridine (B124133) and 2-aminopyrimidine (B69317) are available and provide a reference for expected chemical shifts. chemicalbook.comnist.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the cyclopropoxy group. For example, ¹³C NMR data for 2-amino-5-nitrophenol (B90527) shows the expected signals for the aromatic carbons. chemicalbook.com

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 150
NH₂4.5 - 5.5 (broad)-
CONH₂7.0 - 8.0 (broad)165 - 175
Cyclopropyl CH3.5 - 4.0 (methine)50 - 60 (methine)
Cyclopropyl CH₂0.5 - 1.0 (methylene)5 - 15 (methylene)

These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

In a typical mass spectrum, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), provides valuable clues about the compound's structure. For this compound, characteristic fragments would likely arise from the loss of the amide group, the cyclopropoxy group, or cleavage of the benzene ring. The mass spectra of related compounds like 2-amino-5-chloropyridine and 2-aminopyridine (B139424) are available in public databases and can be used for comparison. nist.govnist.gov

Infrared (IR) Spectroscopy

The N-H stretching vibrations of the primary amine and amide groups are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group is also anticipated in this region. The C=O stretching of the primary amide (Amide I band) is a strong absorption that is expected around 1680-1630 cm⁻¹. The N-H bending vibration of the amide (Amide II band) usually appears in the 1640-1550 cm⁻¹ range. The aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the cyclopropoxy ether group is expected in the 1250-1000 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (Ar-NH₂)N-H Stretch3400-3300Medium
Primary Amide (-CONH₂)N-H Stretch (asymmetric & symmetric)3350-3180Medium
Aromatic C-HC-H Stretch3100-3000Variable
Cyclopropyl C-HC-H Stretch~3080-3000Medium
Carbonyl (Amide I)C=O Stretch1680-1630Strong
Amide N-H Bend (Amide II)N-H Bend1640-1550Medium
Aromatic RingC=C Stretch1600-1450Variable
Cyclopropoxy EtherC-O-C Stretch1250-1000Strong

This table is a prediction based on standard IR correlation charts and data for similar compounds.

Advanced Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced detectability or better chromatographic behavior. For a polar compound like this compound, derivatization is often essential for successful analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, thereby significantly enhancing its detection by UV-Vis or fluorescence detectors. This is particularly useful for trace analysis. The primary amino group of this compound is the primary target for derivatization.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. Several reagents are suitable for primary aromatic amines:

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This reaction is fast and occurs under mild conditions. actascientific.comthermofisher.com

Fluorescamine (B152294): This reagent reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products. A key advantage is that fluorescamine itself is non-fluorescent, reducing background interference.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent and UV-absorbing sulfonamide derivatives. The reaction typically requires alkaline conditions and heating. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that are UV-active. actascientific.com

Post-column derivatization involves the reaction of the analyte with a derivatizing agent after separation on the HPLC column and before it reaches the detector. This approach avoids the potential for multiple derivative formation and can be fully automated. OPA and fluorescamine are also commonly used in post-column derivatization setups. actascientific.com

The choice between pre- and post-column derivatization depends on the specific analytical requirements, such as the complexity of the sample matrix and the desired sensitivity. actascientific.com

Table 2: Common Derivatization Reagents for HPLC Analysis of Primary Aromatic Amines

Derivatizing ReagentTarget Functional GroupDetection MethodKey Considerations
o-Phthalaldehyde (OPA) with thiolPrimary AmineFluorescenceRapid reaction, unstable derivatives. actascientific.comthermofisher.com
FluorescaminePrimary AmineFluorescenceReagent is non-fluorescent, rapid reaction.
Dansyl Chloride (DNS-Cl)Primary & Secondary AminesFluorescence, UVStable derivatives, may require heating. actascientific.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary AminesFluorescenceStable derivatives. thermofisher.com
Phenylisothiocyanate (PITC)Primary & Secondary AminesUVForms UV-active derivatives. actascientific.com

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. Due to the presence of polar amine and amide functional groups, this compound is not directly suitable for GC analysis. Derivatization is therefore necessary to increase its volatility and thermal stability. researchgate.netsigmaaldrich.com

Silylation is the most common derivatization technique for this purpose. It involves the replacement of active hydrogens in the -NH₂ and -CONH₂ groups with a trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group. This process reduces the polarity and hydrogen bonding capacity of the molecule, making it more volatile. researchgate.netsigmaaldrich.comnih.gov

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating agent, often preferred for its volatility, which results in less interference in the chromatogram. nih.govyoutube.com

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are generally more stable than TMS derivatives, particularly towards hydrolysis. sigmaaldrich.com

The derivatization reaction typically involves heating the analyte with the silylating agent in an appropriate aprotic solvent. The resulting silylated derivative of this compound can then be readily analyzed by GC-MS, providing both chromatographic separation and mass spectrometric identification. In some cases, a two-step derivatization, such as methoximation followed by silylation, may be employed to reduce the formation of multiple derivatives, especially if there are any keto-enol tautomerism possibilities in related structures. youtube.com

Table 3: Common Silylating Agents for GC-MS Analysis

Silylating AgentAbbreviationDerivative FormedKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Widely used, powerful silylating agent. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Highly volatile, reduces chromatographic interference. nih.govyoutube.com
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms more stable derivatives. sigmaaldrich.com

Validation of Analytical Procedures in Research Settings

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. In a research setting, this ensures that the data generated are reliable and reproducible. The validation of an HPLC or GC method for the determination of this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a regression analysis, with a correlation coefficient (r²) close to 1 being desirable. iiserkol.ac.inprimescholars.comresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. iiserkol.ac.inresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. iiserkol.ac.inprimescholars.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). iiserkol.ac.inprimescholars.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iiserkol.ac.inprimescholars.comresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iiserkol.ac.inprimescholars.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria (for guidance)
SpecificityNo interference from blank and placebo at the retention time of the analyte.Peak purity angle < peak purity threshold
LinearityProportionality of response to concentration.Correlation coefficient (r²) ≥ 0.999
RangeConcentration interval of acceptable linearity, accuracy, and precision.Defined by the linearity study.
AccuracyCloseness to the true value.% Recovery typically within 98-102%
PrecisionAgreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD)Lowest detectable concentration.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)Lowest quantifiable concentration.Signal-to-Noise ratio of 10:1
RobustnessResistance to small changes in method parameters.No significant change in results.

These criteria are for guidance and may vary depending on the specific application and regulatory requirements.

Viii. Future Research Directions and Potential Applications in Chemical Biology

Design of Advanced Analogs for Probing Biological Systems

Future research could focus on the synthesis of a library of analogs of 2-Amino-5-cyclopropoxybenzamide. By systematically modifying the core structure, researchers could probe its interactions with biological systems. Key modifications could include:

Alterations to the cyclopropoxy group, such as ring-opening or substitution, to understand its role in target binding and metabolic stability.

Substitution on the aromatic ring to explore the effects of electronic and steric properties on activity.

Modification of the benzamide (B126) functional group to investigate its importance as a hydrogen bond donor and acceptor.

Elucidation of Novel Molecular Mechanisms

Should initial screenings reveal biological activity, a significant research effort would be directed at elucidating the molecular mechanism of action of this compound. This would involve identifying its cellular targets and understanding how it modulates their function. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint its binding partners and affected pathways.

Development of this compound as a Chemical Probe

If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe. This would involve synthesizing derivatives with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of its molecular targets within cells and tissues. Such probes would be invaluable tools for studying complex biological processes.

Contribution to Fundamental Understanding of Structure-Function Relationships

A systematic study of this compound and its analogs would contribute to the fundamental understanding of structure-function relationships. By correlating specific structural features with changes in biological activity, researchers can build predictive models for the design of new molecules with desired properties. This knowledge is essential for the broader field of medicinal chemistry and drug discovery.

Exploration in Veterinary or Agricultural Applications (Non-Human)

Beyond human-focused research, there is potential for exploring the applications of this compound in veterinary medicine or agriculture. For instance, related nitrothiazole compounds have been investigated for their antiparasitic properties in animals. Future studies could assess the efficacy and safety of this compound and its derivatives against various animal parasites or as potential agents for crop protection.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-5-cyclopropoxybenzamide?

The synthesis typically involves introducing the cyclopropoxy group via nucleophilic substitution or coupling reactions. For example, the bromo or chloro substituent in precursor molecules (e.g., 2-Amino-5-bromo/chlorobenzamide derivatives) can be replaced with cyclopropoxide under controlled conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for coupling) are critical for achieving high yields .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm cyclopropoxy proton environments (δ 0.5–1.5 ppm for cyclopropyl CH₂) and aromatic substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What are the primary chemical reactions involving this compound?

The compound participates in:

  • Substitution Reactions : The amino group can undergo diazotization, while the cyclopropoxy group may act as a leaving group under strong acidic/basic conditions .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids to modify the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in spectral assignments (e.g., overlapping NMR signals) can be addressed by:

  • 2D NMR Techniques : HSQC and HMBC to resolve aromatic proton correlations .
  • Crystallographic Validation : Single-crystal X-ray diffraction to confirm substituent positions and bond angles, as demonstrated for structurally similar benzamide derivatives .

Q. What strategies optimize the yield of this compound under varying cyclopropoxylation conditions?

Systematic optimization involves:

  • DoE (Design of Experiments) : Varying reaction time, temperature, and catalyst loading to identify ideal conditions. For example, cyclopropoxylation of bromobenzamide precursors achieves >80% yield at 70°C with Pd(OAc)₂ .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of cyclopropoxide ions .

Q. How does the cyclopropoxy group influence the compound’s reactivity compared to alkoxy substituents?

The strained cyclopropane ring increases electrophilicity at the oxygen atom, facilitating nucleophilic attacks. This contrasts with linear alkoxy groups, which exhibit lower ring strain and slower reaction kinetics. Computational studies (DFT) can model charge distribution to predict reactivity trends .

Q. What methodologies are used to assess the biological activity of this compound analogs?

  • In Silico Screening : Molecular docking to evaluate binding affinity with target proteins (e.g., kinase enzymes) .
  • In Vitro Assays : Dose-response curves in cell lines to measure IC₅₀ values for cytotoxicity or enzyme inhibition .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare the stability of this compound in different pH environments?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-sensitive functional groups (e.g., amide hydrolysis under acidic conditions) .

Q. What analytical approaches validate the purity of this compound in synthetic batches?

  • HPLC-UV/HRMS : Quantify impurities (<0.1%) using reverse-phase C18 columns and high-resolution mass accuracy (<5 ppm) .
  • Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Contradiction & Troubleshooting

Q. Why might cyclopropoxylation fail during synthesis, and how can this be mitigated?

Common issues include:

  • Moisture Sensitivity : Cyclopropoxide reagents (e.g., Na cyclopropoxide) require anhydrous conditions. Use molecular sieves or Schlenk techniques .
  • Steric Hindrance : Bulky substituents on the aromatic ring may slow reaction rates. Introduce cyclopropoxy groups earlier in the synthesis sequence .

Q. How to address inconsistent biological activity data across analogs?

  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.